N-(1-(4-Methoxyphenyl)-2-(3,4-dimethoxyphenyl)ethyl)formamide
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Overview
Description
N-(1-(4-Methoxyphenyl)-2-(3,4-dimethoxyphenyl)ethyl)formamide is an organic compound characterized by the presence of methoxy groups attached to phenyl rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(4-Methoxyphenyl)-2-(3,4-dimethoxyphenyl)ethyl)formamide typically involves the reaction of 4-methoxyphenylacetic acid with 3,4-dimethoxybenzaldehyde under specific conditions. The reaction is often catalyzed by an acid or base to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality. The use of advanced purification techniques, such as chromatography, further enhances the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(1-(4-Methoxyphenyl)-2-(3,4-dimethoxyphenyl)ethyl)formamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Substitution reactions often require catalysts like palladium on carbon and specific solvents to facilitate the reaction.
Major Products
The major products formed from these reactions include quinones, amine derivatives, and substituted phenyl compounds, depending on the type of reaction and reagents used.
Scientific Research Applications
N-(1-(4-Methoxyphenyl)-2-(3,4-dimethoxyphenyl)ethyl)formamide has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(1-(4-Methoxyphenyl)-2-(3,4-dimethoxyphenyl)ethyl)formamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 3,4-Dimethoxy-N-[1-(4-methoxyphenyl)ethyl]benzamide
- N-[1-(3,4-dimethoxyphenyl)ethyl]-3-(4-methoxyphenyl)propanamide
Uniqueness
N-(1-(4-Methoxyphenyl)-2-(3,4-dimethoxyphenyl)ethyl)formamide is unique due to its specific arrangement of methoxy groups and phenyl rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Properties
CAS No. |
87203-59-6 |
---|---|
Molecular Formula |
C18H21NO4 |
Molecular Weight |
315.4 g/mol |
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)-1-(4-methoxyphenyl)ethyl]formamide |
InChI |
InChI=1S/C18H21NO4/c1-21-15-7-5-14(6-8-15)16(19-12-20)10-13-4-9-17(22-2)18(11-13)23-3/h4-9,11-12,16H,10H2,1-3H3,(H,19,20) |
InChI Key |
OOPXKRKVUNJLGQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(CC2=CC(=C(C=C2)OC)OC)NC=O |
Origin of Product |
United States |
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